Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate
CAS No.:
Cat. No.: VC17450361
Molecular Formula: C10H9BrN2O2
Molecular Weight: 269.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrN2O2 |
|---|---|
| Molecular Weight | 269.09 g/mol |
| IUPAC Name | methyl 5-bromo-1-methylindazole-4-carboxylate |
| Standard InChI | InChI=1S/C10H9BrN2O2/c1-13-8-4-3-7(11)9(10(14)15-2)6(8)5-12-13/h3-5H,1-2H3 |
| Standard InChI Key | QPSAMLZAUYIHHW-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=N1)C(=C(C=C2)Br)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate (IUPAC name: methyl 5-bromo-1-methylindazole-4-carboxylate) belongs to the indazole family, a bicyclic system comprising a benzene ring fused to a pyrazole ring. Key structural features include:
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Bromine at C5: Enhances electrophilicity for Suzuki-Miyaura or Buchwald-Hartwig couplings .
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Methyl group at N1: Stabilizes the indazole ring and modulates electronic properties.
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Methyl ester at C4: Provides a handle for hydrolysis or transesterification.
The molecular formula is CHBrNO, with a molecular weight of 269.09 g/mol . Its calculated partition coefficient (LogP) is approximately 2.12, suggesting moderate lipophilicity suitable for membrane permeability in drug candidates .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 269.09 g/mol |
| LogP | ~2.12 |
| Topological Polar Surface Area | 54.98 Ų |
Synthesis and Optimization
Challenges in Isomer Control
The 4-carboxylate isomer must be distinguished from the 3-carboxylate derivative (CAS 1363381-41-2), which shares the same molecular formula but differs in substituent positioning . X-ray crystallography and NOESY NMR are critical for confirming regiochemistry .
Applications in Medicinal Chemistry
Kinase Inhibition
Indazole derivatives are bioisosteres of purines, enabling interactions with ATP-binding pockets in kinases. The bromine atom facilitates late-stage diversification to optimize binding affinity .
Table 2: Comparative Activity of Indazole Derivatives
| Compound | Target Kinase | IC (nM) |
|---|---|---|
| 5-Bromo-1-methyl analog | FGFR1 | <10 |
| Parent indazole | ERK1/2 | 30 |
Biological Activity and Pharmacokinetics
Cytochrome P450 Interactions
The compound inhibits CYP1A2 (K = 1.2 µM), impacting the metabolism of drugs like clozapine . This property necessitates caution in combination therapies.
Antifungal Activity
While direct data is lacking, structurally similar indazoles exhibit activity against Candida albicans (MIC = 16 µg/mL) . The bromine atom may enhance membrane disruption via halogen bonding.
Future Directions
Targeted Drug Delivery
Conjugation to nanoparticle carriers could improve bioavailability. For example, PEGylated liposomes may reduce systemic toxicity while enhancing tumor accumulation.
Computational Modeling
QSAR studies could identify optimal substituents for enhancing kinase selectivity. Molecular dynamics simulations may clarify binding modes in CYP450 isoforms.
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